molecular formula C24H25NO3 B3753407 N-[4-(benzyloxy)phenyl]-4-(4-methylphenoxy)butanamide

N-[4-(benzyloxy)phenyl]-4-(4-methylphenoxy)butanamide

Cat. No.: B3753407
M. Wt: 375.5 g/mol
InChI Key: JDHZGYLKDOGDFN-UHFFFAOYSA-N
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Description

“N-[4-(benzyloxy)phenyl]-4-(4-methylphenoxy)butanamide” is a complex organic compound. It contains a benzyl group (a benzene ring with a CH2 attached), an amide group (a carbonyl group (C=O) attached to a nitrogen), and two phenoxy groups (benzene rings attached to oxygen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the amide group. The benzyl and phenoxy groups are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the benzylic position . These can include free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the amide group and the aromatic rings would likely influence properties such as its solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound is not known as it is a less-studied substance .

Safety and Hazards

As this is a less-studied substance, specific safety and hazard information may not be available .

Properties

IUPAC Name

4-(4-methylphenoxy)-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-19-9-13-22(14-10-19)27-17-5-8-24(26)25-21-11-15-23(16-12-21)28-18-20-6-3-2-4-7-20/h2-4,6-7,9-16H,5,8,17-18H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHZGYLKDOGDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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